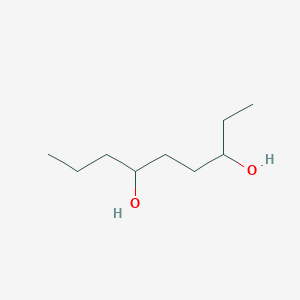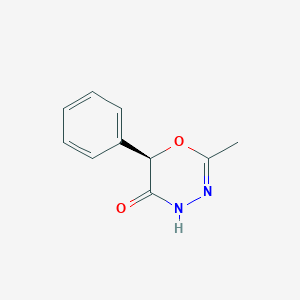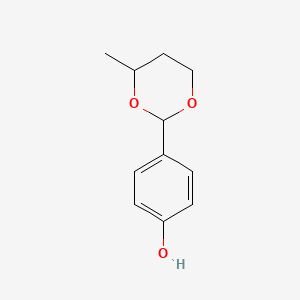
4-(4-Methyl-1,3-dioxan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-1,3-dioxan-2-yl)phenol is a chemical compound with the molecular formula C11H14O3 It is characterized by a phenol group attached to a 1,3-dioxane ring, which is further substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,3-dioxan-2-yl)phenol typically involves the reaction of 4-methyl-1,3-dioxane with phenol under specific conditions. One common method includes the use of acid catalysts to facilitate the formation of the dioxane ring and subsequent attachment to the phenol group . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the dioxane ring or the phenol group, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring .
Applications De Recherche Scientifique
4-(4-Methyl-1,3-dioxan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Methyl-1,3-dioxan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The dioxane ring may also play a role in modulating the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)
- 4-[2-(2,4-Dimethyl-1,3-dioxolan-2-yl)ethyl]phenol
- 4-(4-Hydroxyphenyl)-2-butanone propyleneglycol
Uniqueness
4-(4-Methyl-1,3-dioxan-2-yl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Its combination of a phenol group with a dioxane ring makes it particularly versatile for various applications, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
902262-79-7 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-(4-methyl-1,3-dioxan-2-yl)phenol |
InChI |
InChI=1S/C11H14O3/c1-8-6-7-13-11(14-8)9-2-4-10(12)5-3-9/h2-5,8,11-12H,6-7H2,1H3 |
Clé InChI |
RPFVSEYEVXVMEL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOC(O1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


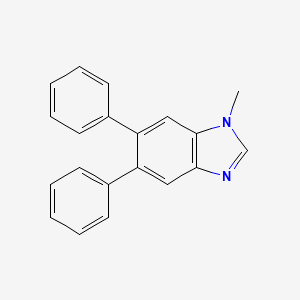

![4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14178307.png)
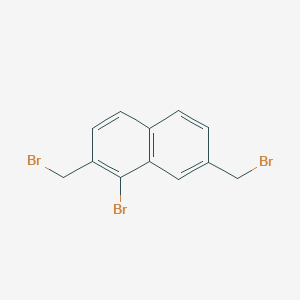

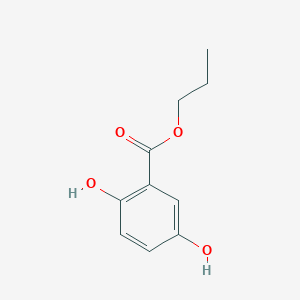
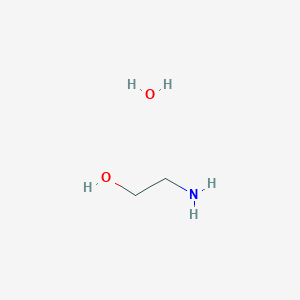
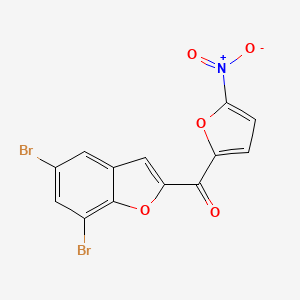
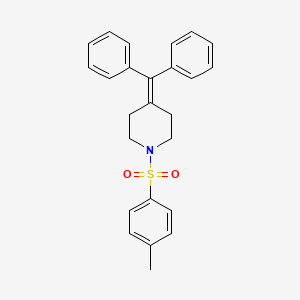
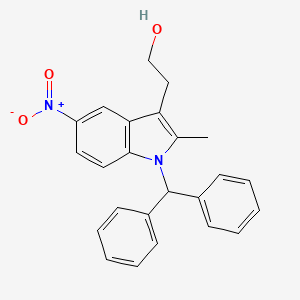

![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
